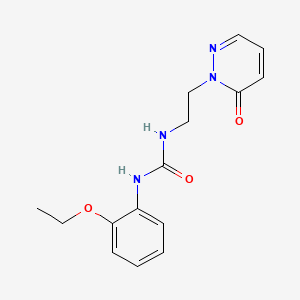
1-(2-ethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-ethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a urea derivative that is presumed to have biological activity due to the presence of the urea moiety and substituted phenyl groups. While the specific compound is not directly studied in the provided papers, similar compounds with urea linkages have been synthesized and evaluated for their biological activities, such as antitumor properties and acetylcholinesterase inhibition .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, the synthesis of related compounds involves multiple steps, including the formation of the urea linkage. For example, the synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was achieved and characterized by various spectroscopic methods, including H-1-NMR, C-13-NMR, and ESI-MS, as well as single-crystal X-ray diffraction . These techniques are essential for confirming the structure of the synthesized compounds and would be applicable to the synthesis analysis of the compound .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. Single-crystal X-ray diffraction is a powerful tool to determine the precise molecular geometry, as demonstrated in the study of a similar compound, which crystallized in the monoclinic space group . The molecular structure influences the compound's interaction with biological targets, which can be studied through docking studies to predict the binding affinity and mode of interaction with proteins, as seen in the antitumor activity analysis of the synthesized compound .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their functional groups. The reactivity can be influenced by the substituents on the phenyl rings and the urea moiety. Although the specific reactions of 1-(2-ethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea are not detailed in the provided papers, the general behavior of urea derivatives can include hydrogen bonding interactions, as observed in the formation of a C2-symmetry dimer in a related compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Theoretical investigations, including HOMO-LUMO analyses and NBO studies, can provide insights into the electronic properties of these compounds. For instance, the HOMO-LUMO energy gap can indicate the chemical reactivity and stability of the compound, while the NBO study can reveal the electron delocalization within the molecule . The vibrational spectra obtained from FT-IR and FT-Raman can also be used to deduce the functional groups present and their interactions .
科学的研究の応用
Synthesis and Antimicrobial Activities
A study by Sharma, Sharma, and Rane (2004) detailed the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, including compounds related to 1-(2-ethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea. These compounds were evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria. The research found correlations between the biological activity of these compounds and certain molecular parameters, suggesting their potential as antimicrobial agents Sharma et al., 2004.
Antioxidant Activity Evaluation
George, Sabitha, Kumar, and Ravi (2010) synthesized derivatives of 1-(2-ethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea and screened them for antioxidant activity. This study showcases the potential of such compounds in combating oxidative stress, which is linked to various chronic diseases George et al., 2010.
Synthesis Techniques and Applications
Thalluri, Manne, Dev, and Mandal (2014) demonstrated a synthesis technique involving ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method, applicable to the synthesis of compounds like 1-(2-ethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, offers a route to ureas and hydroxamic acids from carboxylic acids, highlighting the compound's potential in creating diverse chemical entities Thalluri et al., 2014.
Potential in Neuroprotective and Antiparkinsonian Applications
Azam, Alkskas, and Ahmed (2009) investigated derivatives of 1-(2-ethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea for their antiparkinsonian activity. The study revealed significant activity in haloperidol-induced catalepsy in mice, suggesting the therapeutic potential of these compounds in treating Parkinson's disease and highlighting their neuroprotective properties Azam et al., 2009.
Enzyme Inhibition and Potential Therapeutic Applications
Sujayev, Garibov, Taslimi, Gulcin, Gojayeva, Farzaliyev, Alwasel, and Supuran (2016) synthesized and tested similar urea derivatives for their ability to inhibit carbonic anhydrase and cholinesterase enzymes. Their findings point to the potential use of these compounds in designing inhibitors for enzymes implicated in various diseases, offering insights into their therapeutic applications Sujayev et al., 2016.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-2-22-13-7-4-3-6-12(13)18-15(21)16-10-11-19-14(20)8-5-9-17-19/h3-9H,2,10-11H2,1H3,(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJHQMAOYNKEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2515006.png)
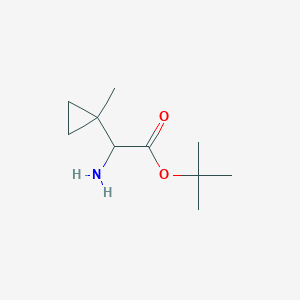

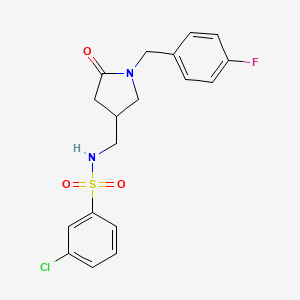

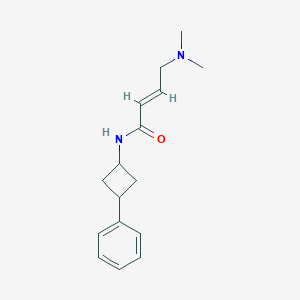
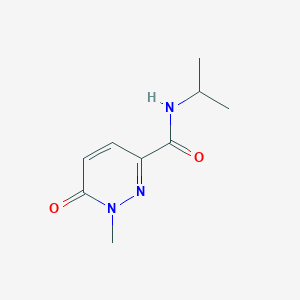
![3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one](/img/structure/B2515017.png)

![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)
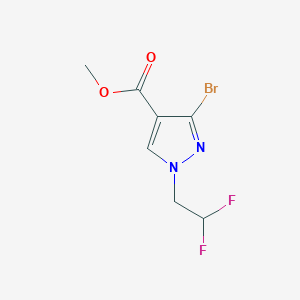
![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515022.png)
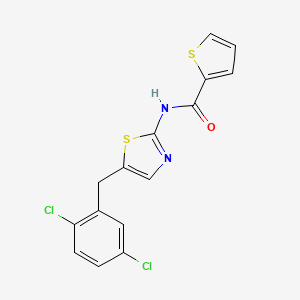
![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)